Sincalide
Overview
Description
Sincalide is a synthetic peptide that mimics the action of cholecystokinin, a naturally occurring gastrointestinal hormone. It is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during diagnostic tests.
Mechanism of Action
Target of Action
Sincalide, also known as CCK-8, is a medication that primarily targets the gastrointestinal tract . It is identified as the 8-amino acid C-terminal segment of cholecystokinin . The primary targets of this compound are the CCK receptors in the gastrointestinal tract, particularly the CCK-A receptors .
Mode of Action
This compound works by binding to the CCK receptors in the gastrointestinal tract . By activating these receptors, this compound stimulates the contraction of the gallbladder and relaxation of the sphincter of Oddi . This allows the release of bile into the small intestine .
Biochemical Pathways
The activation of the CCK-A receptors by this compound leads to a series of biochemical reactions. These reactions result in the contraction of the gallbladder and the release of bile into the small intestine . Furthermore, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include a substantial reduction in gallbladder size by causing this organ to contract . The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin . Additionally, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of infusion can affect the side effects experienced by the patient . Rapid infusion can lead to more pronounced side effects such as abdominal discomfort and nausea . Therefore, it is recommended that this compound be infused slowly, over a period of 60 minutes .
Biochemical Analysis
Biochemical Properties
Sincalide interacts with various enzymes and proteins to exert its biochemical effects. Its hepatobiliary physiologic effect is to increase bile secretion, cause the gallbladder to contract, and relax the sphincter of Oddi, resulting in bile drainage into the duodenum .
Cellular Effects
This compound influences cell function by increasing bile secretion and causing the gallbladder to contract . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound should be infused at 0.02 µg/kg
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bile secretion and gallbladder contraction . It interacts with various enzymes and cofactors, although the specific details of these interactions are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sincalide is synthesized using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, including aspartic acid, methionine, tryptophan, glycine, and tyrosine, are added in a specific order. The coupling reactions are facilitated by coupling agents that improve the efficiency of the process. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that allow for large-scale production. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Sincalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions to form disulfide bonds.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are used to break disulfide bonds.
Substitution: Amino acid substitution is achieved using specific reagents and conditions during the solid-phase peptide synthesis process.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Sincalide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in research on gastrointestinal physiology and the role of cholecystokinin in digestion.
Medicine: Utilized as a diagnostic agent to assess gallbladder function and pancreatic enzyme secretion. .
Comparison with Similar Compounds
Caerulein: A decapeptide that stimulates gastric, biliary, and pancreatic secretion.
Ceruletide: A decapeptide with similar actions to caerulein, used in research and diagnostic applications.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-YRVFCXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048617 | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25126-32-3 | |
Record name | Sincalide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sincalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINCALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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